molecular formula C18H27N5O2 B5664784 N-[(2-amino-5-pyrimidinyl)methyl]-1-(cyclopentylcarbonyl)-N-methyl-4-piperidinecarboxamide

N-[(2-amino-5-pyrimidinyl)methyl]-1-(cyclopentylcarbonyl)-N-methyl-4-piperidinecarboxamide

Cat. No. B5664784
M. Wt: 345.4 g/mol
InChI Key: XHKLGBFGUZMCSS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-[(2-amino-5-pyrimidinyl)methyl]-1-(cyclopentylcarbonyl)-N-methyl-4-piperidinecarboxamide derivatives involves multiple steps, including the condensation of amino acids, cyclization, and functional group transformations. For example, a series of novel derivatives has been synthesized and characterized by various spectroscopic techniques such as FTIR, 1H-NMR, mass spectral, and elemental analysis (Vinaya et al., 2017). These compounds often exhibit significant biological activities, including anti-angiogenic and DNA cleavage activities, indicating their potential as anticancer agents.

Molecular Structure Analysis

The molecular structure of such compounds is crucial for their biological activity. Structural studies, including X-ray diffraction and molecular docking, have been conducted to understand the interactions at the molecular level (R. Moreno-Fuquen et al., 2021). These studies reveal the importance of specific functional groups and their placement in the molecule for binding to biological targets, influencing the compound's efficacy as a potential therapeutic agent.

Chemical Reactions and Properties

N-[(2-amino-5-pyrimidinyl)methyl]-1-(cyclopentylcarbonyl)-N-methyl-4-piperidinecarboxamide and its derivatives undergo various chemical reactions that modify their structure and, consequently, their biological activity. For instance, the Mannich reaction has been used to synthesize N,S-containing heterocycles, demonstrating the compound's versatility in forming complex structures with potential biological activity (V. Dotsenko et al., 2012).

properties

IUPAC Name

N-[(2-aminopyrimidin-5-yl)methyl]-1-(cyclopentanecarbonyl)-N-methylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O2/c1-22(12-13-10-20-18(19)21-11-13)16(24)15-6-8-23(9-7-15)17(25)14-4-2-3-5-14/h10-11,14-15H,2-9,12H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKLGBFGUZMCSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=C(N=C1)N)C(=O)C2CCN(CC2)C(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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